molecular formula C7H3Cl3N2 B048740 2,5,6-Trichloro-1h-benzimidazole CAS No. 16865-11-5

2,5,6-Trichloro-1h-benzimidazole

Cat. No.: B048740
CAS No.: 16865-11-5
M. Wt: 221.5 g/mol
InChI Key: SUQYOUJCBGMSLV-UHFFFAOYSA-N
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Description

2,5,6-Trichloro-1h-benzimidazole is a heterocyclic aromatic compound characterized by a benzene ring fused to an imidazole ring, with three chlorine atoms attached at the 2, 5, and 6 positions. This compound is known for its significant chemical stability and diverse applications in various fields, including medicinal chemistry and industrial processes .

Mechanism of Action

Target of Action

Benzimidazole derivatives, such as 2,5,6-Trichloro-1h-benzimidazole, have been found to exhibit a wide range of biological activities, including anticancer . The anticancer activity of benzimidazoles is often attributed to their interaction with various cellular targets.

Mode of Action

The mode of action of benzimidazole derivatives is often associated with their interaction with their targets. For instance, some benzimidazole derivatives have been found to inhibit tumor progression . .

Action Environment

Environmental factors can influence a compound’s action, efficacy, and stability. For instance, the compound’s storage temperature can affect its stability . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trichloro-1h-benzimidazole typically involves the chlorination of benzimidazole derivatives. One common method is the electrophilic substitution reaction, where 2,5,6-trichlorobenzene is reacted with imidazole in an acidic solution . Another approach involves the use of catalytic redox cycling based on cerium (IV)/cerium (III) and hydrogen peroxide redox-mediated oxidation of Schiff intermediates derived from substituted aromatic 1,2-phenylenediamines .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions: 2,5,6-Trichloro-1h-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents are commonly used.

    Oxidation: Hydrogen peroxide or other oxidizing agents can be employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups replacing the chlorine atoms .

Scientific Research Applications

2,5,6-Trichloro-1h-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2,5-Dichloro-1h-benzimidazole
  • 2,6-Dichloro-1h-benzimidazole
  • 5,6-Dichloro-1h-benzimidazole

Comparison: 2,5,6-Trichloro-1h-benzimidazole is unique due to the presence of three chlorine atoms, which confer distinct chemical properties and reactivity compared to its dichloro analogs. The additional chlorine atom enhances its stability and potential for further chemical modifications .

Properties

IUPAC Name

2,5,6-trichloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3N2/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQYOUJCBGMSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301488
Record name 2,5,6-trichloro-1h-benzimidazole
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Molecular Weight

221.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16865-11-5
Record name 2,5,6-Trichloro-1H-benzimidazole
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Record name 2,5,6-Trichloro-1H-benzimidazole
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Record name 16865-11-5
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Record name 2,5,6-trichloro-1h-benzimidazole
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Record name 1H-Benzimidazole, 2,5,6-trichloro
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Synthesis routes and methods I

Procedure details

A modified procedure of Balli and Kersting procedure described in Balli, H. et al., Justis Liebigs Am. Chem. 1:647 (1961), was followed. A one liter three neck roundbottom flask was fitted with an over head stirrer and a reflux condenser connected to a gas scrubber. To the flask was added in order, phosphorus oxychloride (80 mL), phosphorus pentachloride (104.0 g, 0.5M) and 5,6-dichlorobenzimidazole-2-sulfonic acid (9) (66.8 g, 0.25M). The resulting mixture was carefully heated until an exothermic reaction occurred. The heat source was removed. When the reaction had subsided, the mixture was carefully heated to reflux. After all gas evolution had ceased (5 hr) the mixture was protected from moisture and allowed to cool to 25° C. The resulting thick slurry was carefully added to cold H2O (2.5 L) containing some ice. Ice was added as needed. The aqueous mixture was allowed to stand for 18 hr at 5° C. while the product precipitated. The pH of the mixture was adjusted to pH 8 with conc. NH4OH then acidified to pH 3 with glacial AcOH. The solid was collected by filtration, washed with H2O then added on the filter. The material was dissolved in THF, treated with charcoal, then filtered through Celite. The solvent was removed under reduced pressure. The solid residue was dried at 60° C. under reduced pressure for 18 hr to yield 39.9 g (72%) of 2,5,6-trichlorobenzimidazole (5). MP: 212°-214° C. (eff. then solidifies). See Kawashima, E. et al., Nucleic Acid Chemistry: Improved and New Synthetic Procedures, Methods and Techniques, eds. Townsend, L. B. et al., Wiley Interscience New York, N.Y. Part IV p. 96 (1991 ). TLC: Rf =0.89 (EtOAc; SiO2). Recrystallization from benzene-hexane raises the melting point to 223°-224° C.
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Synthesis routes and methods II

Procedure details

Thoroughly dried 5,6-dichloro-1,3-dihydro-benzoimidazol-2-one (28.4 g, 0.14 mol) was suspended in POCl3 (75 mL). The reaction solution was heated to reflux temperature for 3 hours and cooled to room temperature. The solution was poured into crushed ice/water (1.5 L) slowly with sufficient stirring. The solution was neutralized to pH=7.0 with NaOH. The precipitated solid was collected by filtration, washed with water, and dried to afford the title compound (27.9 g, 90%). The crude product was used in the following reaction without further purification.
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Yield
90%

Synthesis routes and methods III

Procedure details

A modified procedure of Balli and Kersting procedure described in Balli, H. et al., Justis Liebigs Am. Chem. 1:647 (1961), was followed. A one liter three neck roundbottom flask was fitted with an over head stirrer and a reflux condenser connected to a gas scrubber. To the flask was added in order, phosphorus oxychloride (80 mL), phosphorus pentachloride (104.0 g, 0.5M) and 5, 6-dichlorobenzimidazole-2-sulfonic add (9) (66.8 g, 0.25M). The resulting mixture was carefully heated until an exothermic reaction occurred. The heat source was removed. When the reaction had subsided, the mixture was carefully heated to reflux. After all gas evolution had ceased (5 hr) the mixture was protected from moisture and allowed to cool to 25° C. The resulting thick slurry was carefully added to cold H2O (2.5 L) containing some ice. Ice was added as needed. The aqueous mixture was allowed to stand for 18 hr at 5° C. while the product precipitated. The pH of the mixture was adjusted to pH 8 with conc. NH4OH then acidified to pH 3 with glacial AcOH. The solid was collected by filtration, washed with H2O, then dried on the filter. The material was dissolved in THF, treated with charcoal, then filtered through Celite. The solvent was removed under reduced pressure. The solid residue was dried at 60° C. under reduced pressure for 18 hr to yield 39.9 g (72%) of 2,5,6-trichlorobenzimidazole (5). MP: 212°-214° C. (eff. then solidifies). See Kawashima, E. et al., Nucleic Acid Chemistry: Improved and New Synthetic Procedures, Methods and Techniques, eds. Townsend, L. B. et al., Wiley Interscience New York, N.Y., Part IV p. 96 (1991). TLC: Rf =0.89 (EtOAc; SiO2). Recrystallization from benzene-hexane raises the melting point to 223°-224° C.
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Synthesis routes and methods IV

Procedure details

5,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one (11.5 g) was suspended in phosphorus oxychloride (40 mL), and the mixture was stirred at 120° C. for 24 hours. After cooling the reaction mixture, water was added to the reaction mixture, and to the mixture was added 28% aqueous ammonia solution to alkalize. The solid was collected by filtration and dried to give the title compound (5.0 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5,6-Trichloro-1h-benzimidazole
Reactant of Route 2
Reactant of Route 2
2,5,6-Trichloro-1h-benzimidazole
Reactant of Route 3
2,5,6-Trichloro-1h-benzimidazole
Reactant of Route 4
2,5,6-Trichloro-1h-benzimidazole
Reactant of Route 5
2,5,6-Trichloro-1h-benzimidazole
Reactant of Route 6
2,5,6-Trichloro-1h-benzimidazole

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